molecular formula C10H8O2 B1271209 4-(Prop-2-yn-1-yloxy)benzaldehyde CAS No. 5651-86-5

4-(Prop-2-yn-1-yloxy)benzaldehyde

Cat. No. B1271209
Key on ui cas rn: 5651-86-5
M. Wt: 160.17 g/mol
InChI Key: GSSBOYWRKTVVQX-UHFFFAOYSA-N
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Patent
US05403944

Procedure details

To a stirred suspension of 4-hydroxybenzaldehyde (425.8 g) and K2CO3 (807.6 g) in acetone (2,960 ml) at reflux temper-ature of about 60° C. under a nitrogen atmosphere, was added dropwise 3-bromo-propyne (502.4 g) over a period of 2 hours. The reaction was heated at reflux for 3 more hours. After cooling to room temperature the reaction mixture was filtered and the excess of K2CO3 removed and washed several times with acetone. The filtrate was washed with saturated aqueous solution of NaHCO3 and NaCl. The aqueous phase was extracted with diethyl ether. The combined organic extracts were dried over Na2SO4, filtered and concentrated to a volume of 1 liter. The solution was kept in the refrigerator overnight. The crystals were filtered out and washed with cold diethyl ether. The filtrate was kept in the refrigerator and some more crystals were formed and removed. This procedure was repeated 3 times resulting in 1,385.26 g of 4-(2-propynyloxy) benzaldehyde in 83% yield. The material was analysed by gas chromatography, and shown to be 99.9% pure. Infrared and mass spectroscopic analysis confirmed the structure.
Quantity
425.8 g
Type
reactant
Reaction Step One
Name
Quantity
807.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
502.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:17][C:18]#[CH:19]>CC(C)=O>[CH2:19]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[C:18]#[CH:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
425.8 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
807.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
502.4 g
Type
reactant
Smiles
BrCC#C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 more hours
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the excess of K2CO3 removed
WASH
Type
WASH
Details
washed several times with acetone
WASH
Type
WASH
Details
The filtrate was washed with saturated aqueous solution of NaHCO3 and NaCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 1 liter
CUSTOM
Type
CUSTOM
Details
was kept in the refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered out
WASH
Type
WASH
Details
washed with cold diethyl ether
CUSTOM
Type
CUSTOM
Details
some more crystals were formed
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 385.26 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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